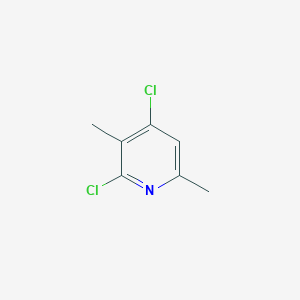

2,4-Dichloro-3,6-dimethylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-3,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUQXFNMLHUBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454598 | |

| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83791-90-6 | |

| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Mechanisms of 2,4 Dichloro 3,6 Dimethylpyridine

Advanced Synthetic Methodologies for 2,4-Dichloro-3,6-dimethylpyridine and its Precursors

The construction of the this compound scaffold relies on sophisticated synthetic strategies that allow for precise control over the placement of substituents on the pyridine (B92270) ring. These methods are crucial for avoiding the formation of undesired isomers and maximizing the yield of the target compound.

Regioselective Chlorination Strategies for Pyridine Scaffolds

Direct chlorination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, several strategies have been developed to achieve regioselective chlorination.

One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic attack. researchgate.net For instance, treatment of a pyridine N-oxide with a chlorinating agent like oxalyl chloride in the presence of a base can lead to regioselective chlorination. researchgate.net While direct chlorination of 2,6-dimethylpyridine (B142122) would likely yield a mixture of products, the use of its N-oxide precursor, 2,6-dimethylpyridine-N-oxide, can direct chlorination to the 4-position. rsc.org Subsequent removal of the N-oxide group would yield 4-chloro-2,6-dimethylpyridine. Further chlorination would then be required to introduce the second chlorine atom at the 2-position.

Another strategy for regioselective halogenation involves the use of specifically designed phosphine (B1218219) reagents. nih.gov These methods can provide access to 4-halogenated pyridines. mountainscholar.org Additionally, transforming pyridines into reactive Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.gov

Recent advancements have also demonstrated the use of Selectfluor in combination with lithium chloride for the regioselective chlorination of 2-aminopyridines under mild conditions, affording good to high yields. rsc.org

Synthesis via Pyridone Intermediates

A versatile and widely used approach for the synthesis of substituted pyridines, including this compound, involves the use of pyridone intermediates. This strategy typically involves the construction of a pyridone ring followed by halogenation.

The initial step in this pathway is often the formation of a dihydropyridone or pyridone ring through condensation reactions. nih.gov A common method is the Guareschi-Thorpe reaction, which involves the condensation of a β-keto ester with cyanoacetamide. acsgcipr.org For the synthesis of a precursor to this compound, a suitable starting material would be ethyl 2-methylacetoacetate (B1246266).

The condensation of 1,3-diketones with cyanoacetamide is a well-established method for synthesizing 4,6-disubstituted-3-cyano-2-pyridones. researchgate.net This reaction can be catalyzed by various agents, including inorganic and organic catalysts. researchgate.net For example, the reaction of acetylacetone (B45752) with malononitrile, often mediated by a base, can yield 3-cyano-4,6-dimethyl-2-pyridone. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired pyridone. researchgate.netresearchgate.net One-pot, multi-component reactions are also efficient for constructing dihydropyridone structures. nih.gov

A specific example involves the reaction of 2-cyanoacetamide (B1669375) with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate to produce the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. google.com

Once the pyridone ring is formed, the next step is halogenation to introduce the chloro substituents. Pyridones can be converted to their corresponding chloropyridines using various chlorinating agents. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). google.com

For example, 2,6-dimethyl-4-hydroxypyridine (B130123) can be chlorinated using a mixture of phosphorus oxychloride and phosphorus pentachloride to yield 2,6-dimethyl-4-chloropyridine. google.com To obtain the 2,4-dichloro derivative, a dihydroxypyridine precursor, such as 2,4-dihydroxy-3,6-dimethylpyridine, would be required. Treatment of this dihydroxypyridine with a strong chlorinating agent like phosphorus oxychloride would convert both hydroxyl groups to chloro groups, yielding this compound.

The table below summarizes the key steps and reagents in the synthesis via pyridone intermediates.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Pyridone Formation | Ethyl 2-methylacetoacetate, Cyanoacetamide | Base (e.g., Sodium ethoxide) | 2,4-Dihydroxy-3,6-dimethyl-5-cyanopyridine |

| 2. Decyanation | 2,4-Dihydroxy-3,6-dimethyl-5-cyanopyridine | Acid hydrolysis | 2,4-Dihydroxy-3,6-dimethylpyridine |

| 3. Dichlorination | 2,4-Dihydroxy-3,6-dimethylpyridine | Phosphorus oxychloride (POCl₃) | This compound |

Cross-Coupling Approaches for Substituted Pyridines

Modern synthetic chemistry offers powerful cross-coupling reactions, particularly those catalyzed by palladium, for the construction of highly substituted pyridine rings. These methods provide a modular approach where different fragments can be joined together with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. chemrxiv.org In the context of synthesizing this compound, a strategy could involve the coupling of a di-halogenated pyridine with appropriate organometallic reagents.

For instance, a dichloropyridine could be coupled with a methyl-containing organoboron compound (in a Suzuki reaction) to introduce the methyl groups. However, a more likely approach would be to start with a pre-methylated and halogenated pyridine and introduce the final substituent via a cross-coupling reaction.

Palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown high efficiency in activating otherwise inert C-Cl bonds for cross-coupling reactions. chemrxiv.org This is particularly relevant for reactions involving chloroarenes.

A plausible, though complex, synthetic route could involve the synthesis of a di-iodinated or di-brominated dimethylpyridine, followed by a halogen exchange reaction or a direct palladium-catalyzed chlorination. More commonly, palladium catalysis is employed to build the carbon skeleton of the pyridine ring itself or to functionalize a pre-existing pyridine ring. For example, palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling can be used to form polycyclic aza-heterocycles. nih.gov

While direct synthesis of this compound via a one-step palladium-catalyzed cross-coupling is not a standard method, these reactions are crucial for creating the necessary precursors. For example, a palladium catalyst could be used to couple an arylboronic acid with a bromopyridine to build a more complex substituted pyridine. chemrxiv.org

Copper-Catalyzed C-O and C-N Couplings in Polyhalopyridine Synthesis

The synthesis of functionalized pyridine rings, core structures in many pharmaceutical and material science applications, often involves the strategic formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. In the context of polyhalopyridines, copper-catalyzed coupling reactions have emerged as a powerful tool. These reactions, often variations of the Ullmann condensation, facilitate the substitution of halogen atoms with a wide range of nucleophiles. mdpi.com

While direct synthesis routes for this compound are not extensively detailed in the provided information, the principles of copper-catalyzed couplings on polyhalopyridine skeletons are well-established. These methods generally involve the reaction of a polyhalogenated pyridine with an alcohol (for C-O coupling) or an amine (for C-N coupling) in the presence of a copper catalyst and a base. mdpi.comnih.gov The catalyst, often a copper(I) or copper(II) salt, plays a crucial role in facilitating the reaction, which might otherwise require harsh conditions. mdpi.comnih.gov Ligands, such as L-proline or various diamines, can be employed to stabilize the copper catalyst and enhance its reactivity and selectivity. mdpi.com The choice of base and solvent is also critical for the reaction's success.

The general mechanism for these copper-catalyzed couplings is believed to involve a Cu(I)/Cu(III) catalytic cycle. nih.gov The cycle is initiated by the oxidative addition of the aryl halide to a Cu(I) complex. This is followed by ligand exchange with the incoming nucleophile (an alcohol or amine) and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst. nih.gov

Novel Synthetic Routes from Acyclic Synthons

The construction of the pyridine ring itself from acyclic (non-ring) precursors offers an alternative and often highly flexible approach to synthesizing substituted pyridines like this compound. While a specific, novel route for this exact compound is not detailed, various strategies exist for pyridine synthesis from acyclic synthons. One prominent example is the Hantzsch pyridine synthesis, which classically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. orgsyn.org

More contemporary methods often employ transition metal catalysis to achieve pyridine synthesis with high efficiency and regioselectivity. nih.govresearchgate.net For instance, copper-catalyzed oxidative coupling reactions have been developed to synthesize polysubstituted pyridines from readily available starting materials like oxime acetates and toluene (B28343) derivatives. nih.govresearchgate.net These reactions proceed through the activation of C-H bonds, offering a more atom-economical approach compared to classical condensation methods. researchgate.net Another strategy involves the Ru-catalyzed cyclization of ketoxime acetates with N,N-dimethylformamide (DMF), where DMF can act as a one-carbon source. researchgate.net

Although a direct application of these specific novel routes to the synthesis of this compound is not explicitly described, they represent the forefront of pyridine synthesis and could potentially be adapted for its preparation. The key challenge would lie in the introduction of the chlorine atoms at the 2- and 4-positions, which might be achieved through the use of chlorinated starting materials or by post-synthetic chlorination of a dimethylpyridine precursor.

Mechanistic Investigations of Derivatization Reactions

Once synthesized, this compound can undergo a variety of derivatization reactions, allowing for the introduction of further functional groups. Understanding the mechanisms of these reactions is crucial for controlling the outcome and achieving the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Pathways on this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). youtube.com The presence of two electron-withdrawing chlorine atoms in this compound further activates the ring towards nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

In the case of this compound, a nucleophile can potentially attack either the C2 or C4 position. The regioselectivity of this attack is a key consideration in its derivatization.

Regioselectivity Control in Nucleophilic Additions

Controlling which of the two chlorine atoms is replaced by a nucleophile is a critical aspect of the chemistry of this compound. The outcome of the reaction is influenced by several factors, including the nature of the nucleophile, the presence of catalysts, and the solvent system employed.

Influence of Catalysts (e.g., Copper(I) Salts)

Copper(I) salts are known to influence the regioselectivity of nucleophilic substitution reactions on halogenated pyridines. researchgate.net While the specific influence on this compound is not explicitly detailed, the general principle involves the coordination of the copper salt to the pyridine nitrogen or one of the halogen substituents. This coordination can alter the electronic properties of the ring and sterically direct the incoming nucleophile to a specific position.

For example, in related systems, copper catalysis has been shown to be essential for achieving C-N and C-O bond formation under milder conditions than uncatalyzed reactions. mdpi.com The catalyst can promote the displacement of a less reactive chloride by forming a more reactive intermediate. The regioselectivity in such catalyzed reactions can be highly dependent on the specific copper salt and any ancillary ligands used. nih.govchemrxiv.org

Impact of Solvent Systems

The solvent in which a reaction is conducted can have a profound effect on its rate and regioselectivity. researchgate.netacsgcipr.org In the context of SNAr reactions, the ability of the solvent to stabilize the charged intermediates and transition states is paramount. researchgate.net

For dichloropyridines, the choice of solvent can significantly alter the ratio of substitution products. researchgate.net The solvatochromic parameters of a solvent, which quantify its polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β), can be used to predict the regioselectivity. researchgate.net For instance, aprotic polar solvents like DMSO, with a high hydrogen-bond acceptor capability (high β value), can stabilize the transition state leading to substitution at one position over another. researchgate.net Conversely, less polar solvents like dichloromethane (B109758) (DCM) with a low β value can favor a different regioisomer. researchgate.net This allows for a degree of "solvent-tuning" to direct the outcome of the nucleophilic substitution.

Table 1: Influence of Solvent Parameters on Regioselectivity

| Solvent | Kamlet-Taft β Parameter | General Effect on SNAr Regioselectivity |

| Dichloromethane (DCM) | 0.10 | Can favor substitution at a less sterically hindered position. |

| Acetonitrile | 0.31 | Intermediate polarity and hydrogen-bond accepting ability. |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.76 | Strong hydrogen-bond acceptor, can favor substitution at a more electron-deficient position. |

This table provides a generalized illustration based on principles observed in similar systems; specific data for this compound may vary.

Reactivity of Chlorine Atoms at Different Positions

The reactivity of chlorine atoms on a pyridine ring is highly dependent on their position. In 2,4-dichloropyridine (B17371) systems, the chlorine at the C-4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C-2 position. guidechem.comwuxiapptec.com This selectivity is attributed to the electronic properties of the pyridine ring, where the C-4 position is more electron-deficient and thus more susceptible to nucleophilic attack. wuxiapptec.com

However, the presence of other substituents on the ring can influence this selectivity. For instance, electron-donating groups at the C-6 position of 2,4-dichloropyrimidines can reverse the typical reactivity, making the C-2 position more favorable for substitution. wuxiapptec.com Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been developed to achieve selective functionalization at the C-4 position of 2,4-dichloropyridines. acs.org

Table 1: Regioselectivity in Reactions of Dichloropyridine and Dichloropyrimidine Systems

| Reactant | Reaction Type | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | C-4 Substitution | guidechem.comwuxiapptec.com |

| 6-Aryl-2,4-dichloropyrimidine | Pd-catalyzed Amination | C-4 Substitution | acs.org |

| 2,4-Dichloropyridines | Palladium-Catalyzed Coupling | C-4 Coupling | acs.org |

| 5-Substituted-2,4-dichloropyrimidines | SNAr with tertiary amines | C-2 Substitution | nih.gov |

| 2,4-Dichloroquinazoline | Nucleophilic Aromatic Substitution (SNAr) | C-4 Substitution (mild conditions) | stackexchange.com |

| 2,4-Dichloroquinazoline | Nucleophilic Aromatic Substitution (SNAr) | C-2 Substitution (harsh conditions) | stackexchange.com |

Metal-Catalyzed Functionalization of Methyl Groups

The methyl groups of this compound can undergo functionalization through metal-catalyzed reactions. These reactions often involve the activation of C-H bonds, which are typically unreactive.

Copper-Mediated C-H Activation and Oxidative Coupling

Copper catalysts can facilitate the C-H activation of methyl groups on pyridine rings, leading to oxidative coupling reactions. nih.govbeilstein-journals.org This method allows for the formation of new carbon-carbon bonds, providing a pathway to more complex molecules. For example, copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines has been used to synthesize imidazopyridine derivatives. nih.gov The reaction likely proceeds through the formation of a copper-carbene intermediate followed by migratory insertion. beilstein-journals.org

Electrophilic Substitution Reactions on Related Pyridine Systems

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In pyridine systems, the electron-withdrawing nature of the nitrogen atom generally deactivates the ring towards electrophilic attack compared to benzene. youtube.com The outcome of such reactions is influenced by the directing effects of existing substituents. libretexts.org For pyridine itself, electrophilic attack is disfavored. youtube.com However, the presence of activating groups can facilitate these reactions. In the case of substituted pyridines, the position of electrophilic attack is directed by the combined electronic effects of the nitrogen atom and the other substituents.

Reductive Transformations and Hydrogenolysis

The chlorine and nitro functionalities on pyridine rings can be modified through reductive transformations. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl chlorides, although this often requires more vigorous conditions than for bromides. organic-chemistry.org This process can be selective, allowing for the removal of a halogen in the presence of other reducible groups like nitro or cyano groups. organic-chemistry.org

Hydrogenolysis, the cleavage of a bond by reaction with hydrogen, can also be employed. For instance, the C-N bond in piperidine, the fully hydrogenated form of pyridine, can be cleaved through hydrogenolysis over catalysts like molybdenum nitride. scholaris.ca The initial steps of hydrodenitrogenation (HDN) of pyridine often involve its hydrogenation to piperidine, followed by hydrogenolysis of the C-N bonds. scholaris.ca

Nitration and Subsequent Transformations of Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring via nitration is a key step for further functionalization.

The nitration of dichloropyridines, such as 2,6-dichloropyridine (B45657), can be achieved using a mixture of nitric acid and sulfuric acid to produce the corresponding 3-nitropyridine (B142982) derivative. google.com

Reduction of Nitro Groups to Amines

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a wide range of other derivatives. sci-hub.stacs.org This reduction is a crucial transformation in the synthesis of many biologically active compounds. acs.org

A variety of methods are available for the reduction of nitroarenes, including catalytic hydrogenation, metal-hydride transfer, and metal-free reductions. acs.org The choice of reducing agent and conditions can allow for chemoselective reduction of the nitro group in the presence of other sensitive functionalities, such as halogens. sci-hub.st For example, vicinally substituted 3-nitropyridines can be reduced to the corresponding hydroxylamines using Zn/NH4Cl/EtOH under ultrasonication. researchgate.net Another efficient method for reducing nitro groups to amines involves the use of trichlorosilane (B8805176) in the presence of an organic base. google.com

Table 2: Reduction of Substituted Nitropyridines

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| vic-Substituted 3-nitropyridines | Zn/NH4Cl/EtOH, Ultrasonication | vic-Substituted 3-hydroxylaminopyridines | researchgate.net |

| Aromatic Nitro Compounds | Trichlorosilane, Organic Base | Amino Derivatives | google.com |

Reactions of Nitropyridines as Intermediates in Bioactive Molecule Synthesis

Nitropyridines are versatile and readily available precursors for a vast array of complex bioactive molecules. nih.gov Their synthetic utility is largely attributed to the nitro group, which activates the pyridine ring for nucleophilic substitution reactions and can be transformed into other functional groups, such as amino, azo, or hydroxylamine (B1172632) moieties. nih.gov These transformations are pivotal in the development of fused heterocyclic systems with significant biological activities, including antitumor, antibacterial, and antifungal properties. nih.gov

From a synthetic chemistry standpoint, nitropyridines serve as crucial intermediates. The electron-withdrawing nature of the nitro group facilitates reactions with various nucleophiles, paving the way for the construction of diverse molecular architectures. nih.gov For instance, nitropyridines have been instrumental in the synthesis of azaindole hydroxamic acids, which are potent inhibitors of HIV-1 integrase, and azaphenothiazines, known for their central nervous system depressant effects. nih.govresearchgate.net

A notable application of nitropyridines as intermediates is in the synthesis of MALT1 inhibitors. In one synthetic route, the reaction between sodium 3-amino-2-pyridinethiolate and 4-chloro-3-nitropyridine (B21940) leads to the formation of a sulfide (B99878) through nucleophilic substitution of the chlorine atom. nih.gov Subsequent heating of this sulfide intermediate in dimethylformamide (DMF) induces a Smiles rearrangement, yielding a 3,6-diazaphenothiazine core structure. nih.gov

Furthermore, nitropyridines are key starting materials for urease inhibitors, which have potential applications in treating gastric diseases. The synthesis of 3-nitropyridylpiperazine derivatives begins with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine. nih.govresearchgate.net This is followed by N-alkylation with different aryl 2-chloroacetamides or 2-chloropropioamides to produce the final bioactive compounds. nih.gov

The transformation of the nitro group itself is a powerful tool in synthetic strategies. For example, the reduction of the nitro group to an amino group is a common and critical step in the synthesis of many biologically active molecules. This amino group can then participate in a variety of subsequent reactions to build more complex structures.

The following table summarizes the use of nitropyridine intermediates in the synthesis of specific bioactive molecules:

| Nitropyridine Intermediate | Reagent(s) | Resulting Bioactive Molecule/Core | Therapeutic Area |

| 4-Chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | 3,6-Diazaphenothiazine | Antitumor |

| 2-Chloro-3-nitropyridine | Piperazine, Aryl 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | Urease Inhibition (Gastric Diseases) |

| 2-Amino-5-nitropyridine | Chloroacetyl chloride, Ammonium thiocyanate, Aromatic aldehydes | 4-Arylidenethiazolidin-4-ones | Anticancer |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 2,4-Dichloro-3,6-dimethylpyridine, a combination of ¹H and ¹³C NMR techniques provides a comprehensive picture of its substitution pattern and electronic structure.

¹H NMR Analysis of Substitution Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups. The sole aromatic proton at the C5 position is expected to appear as a singlet, owing to the absence of adjacent protons for spin-spin coupling. Its chemical shift will be influenced by the electronic effects of the surrounding chloro and methyl substituents. The two methyl groups at the C3 and C6 positions are chemically non-equivalent and should, therefore, resonate at different chemical shifts, both appearing as singlets.

To illustrate the expected chemical shifts, we can draw comparisons with structurally similar compounds. For instance, in 4-Chloro-2,6-dimethylpyridine, the aromatic protons appear at a specific resonance, and the methyl groups give a single peak due to molecular symmetry. nih.govchemicalbook.comnih.gov In contrast, the asymmetry in this compound would lead to distinct signals for each methyl group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H5 | 7.0 - 7.5 | Singlet |

| CH₃ (at C3) | 2.3 - 2.6 | Singlet |

| CH₃ (at C6) | 2.4 - 2.7 | Singlet |

Table 1: Predicted ¹H NMR spectral data for this compound. These are estimated values based on known substituent effects in pyridine (B92270) rings and may vary in different deuterated solvents.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the two methyl carbons. The chemical shifts of the ring carbons are significantly affected by the electronegativity of the chlorine atoms and the electron-donating nature of the methyl groups. The carbons bearing the chlorine atoms (C2 and C4) are expected to be shifted downfield.

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 148 - 152 |

| C3 | 130 - 135 |

| C4 | 145 - 150 |

| C5 | 120 - 125 |

| C6 | 155 - 160 |

| CH₃ (at C3) | 18 - 22 |

| CH₃ (at C6) | 20 - 24 |

Table 2: Predicted ¹³C NMR spectral data for this compound. Chemical shifts are referenced to a standard and can be influenced by the solvent.

Multinuclear NMR for Metal Complexes of Pyridine Derivatives

Pyridine and its derivatives are excellent ligands in coordination chemistry, forming stable complexes with a variety of metal ions. Multinuclear NMR, which involves observing nuclei other than ¹H and ¹³C (e.g., ¹⁵N, ¹⁹⁵Pt), is a powerful technique for studying the coordination of pyridine derivatives to metal centers. The coordination of the pyridine nitrogen to a metal atom causes significant changes in the ¹⁵N chemical shift, providing direct evidence of complex formation and information about the nature of the metal-ligand bond. The electronic properties of the substituents on the pyridine ring, such as the chloro and methyl groups in this compound, can influence the coordination properties and, consequently, the observed multinuclear NMR parameters. Studies on various pyridine-metal complexes have shown that the coordination geometry and the nature of the metal influence the NMR spectra, allowing for detailed structural analysis in solution. mdpi.com

Resolution of Spectral Contradictions in Structural Elucidation

The structural elucidation of polysubstituted aromatic compounds can sometimes be challenging, with the potential for spectral data to be misinterpreted, leading to incorrect structural assignments. In the case of substituted pyridines, the similar electronic effects of different substituent combinations can sometimes lead to ambiguous NMR spectra. The "2-pyridyl problem" in cross-coupling reactions highlights the unique reactivity of the position adjacent to the nitrogen, which can also influence spectroscopic properties. nih.gov A thorough analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is often crucial to definitively establish the connectivity of atoms and resolve any potential ambiguities arising from one-dimensional spectra. In some cases, what might initially appear as a contradiction in the spectral data can be resolved through these more advanced techniques, leading to the correct structural assignment. The history of natural product chemistry provides numerous examples where initial structural proposals based on limited spectroscopic data were later revised following more detailed analysis or total synthesis. rsc.org

X-ray Crystallography

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecular structure in the solid state.

Determination of Molecular Geometry, Bond Lengths, and Angles

Based on the structures of similar substituted pyridines, the pyridine ring in this compound is expected to be essentially planar. researchgate.net The C-Cl and C-C bond lengths will be influenced by the hybridization of the carbon atoms and the electronic interactions between the substituents. The bond angles within the ring may show slight deviations from the ideal 120° for a perfect hexagon due to the steric and electronic effects of the substituents.

| Parameter | Expected Value |

| C-Cl Bond Length | 1.72 - 1.75 Å |

| C-N Bond Length | 1.33 - 1.35 Å |

| C-C (ring) Bond Length | 1.38 - 1.40 Å |

| C-CH₃ Bond Length | 1.50 - 1.53 Å |

| C-N-C Bond Angle | ~117° |

| C-C-C Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~120° |

Table 3: Predicted X-ray crystallographic data for this compound. These values are estimates based on typical bond lengths and angles in related chlorinated and methylated pyridine structures.

The solid-state packing of the molecules, including any intermolecular interactions such as halogen bonding or C-H···Cl hydrogen bonds, would also be revealed by X-ray crystallography. These interactions can play a significant role in the physical properties of the compound. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

A thorough search for the single-crystal X-ray diffraction data of this compound yielded no results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. An analysis of the crystal packing, which would involve studying intermolecular interactions such as π-π stacking, halogen bonding (C-Cl···Cl-C or C-Cl···N), and other van der Waals forces, cannot be performed without this fundamental crystallographic data. While studies on related chlorinated pyridines suggest that chloro-substituents can influence crystal packing, a direct and accurate description for this specific compound is not possible. nih.gov

Study of Hydrogen Bonding Networks in Pyridine Complexes

There are no published studies on the formation of hydrogen-bonded complexes involving this compound. The electronic properties of a pyridine ring are significantly altered by its substituents. The presence of two electron-withdrawing chlorine atoms and two electron-donating methyl groups creates a unique electronic environment. Therefore, understanding how this compound acts as a hydrogen bond acceptor would require experimental or computational studies of its complexes with hydrogen bond donors like water, alcohols, or organic acids. Such studies, which would determine association constants and characterize the geometry of the hydrogen bonds (e.g., O-H···N or C-H···N), have not been reported for this specific molecule. nih.govgoogle.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

The calculated molecular weight of this compound (C₇H₇Cl₂N) is 176.04 g/mol . patsnap.com However, an experimental mass spectrum, which would confirm this molecular weight via the molecular ion peak (M⁺) and reveal its isotopic pattern characteristic of a dichlorinated compound, is not available in public databases. Furthermore, no fragmentation data has been published. A detailed fragmentation analysis would identify common fragmentation pathways for this structure under electron ionization, such as the loss of chlorine atoms, methyl groups, or the cleavage of the pyridine ring, providing crucial information for its identification in complex mixtures. While predicted mass-to-charge ratios for adducts of a structurally similar compound, 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, are available, this data cannot be reliably extrapolated to the target compound. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental Infrared (IR) or Raman spectra for this compound are present in the searched scientific literature or databases. A vibrational mode analysis, which assigns specific absorption or scattering peaks to the stretching and bending vibrations of the molecule's functional groups, is therefore not possible. Key vibrational modes of interest would include:

C-Cl stretching vibrations.

Pyridine ring stretching and breathing modes.

C-H stretching and bending vibrations of the methyl groups.

Without spectral data, a table of characteristic vibrational frequencies cannot be compiled. While general regions for these vibrations are known, the specific frequencies for this molecule are influenced by the complete substitution pattern. vscht.czchempap.orgnih.gov

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Complex Studies

The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been reported. Such a spectrum would reveal the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule, likely π → π* and n → π* transitions associated with the substituted pyridine ring. oecd.orgoecd.org

Furthermore, there are no studies on the formation of charge-transfer (CT) complexes where this compound acts as either an electron donor or acceptor. Research into CT complexes involves mixing the compound with known π-acceptors (like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or σ-acceptors and analyzing the resulting new absorption bands in the UV-Vis spectrum. uni.luoecd.org This analysis would provide insights into the compound's electronic properties and its potential for intermolecular interactions, but the necessary experimental data is currently absent from the literature.

Based on a comprehensive search, there is a notable absence of published experimental or theoretical data for this compound across all requested categories. The fundamental characterization required to discuss its crystal structure, intermolecular interactions, hydrogen bonding behavior, mass spectrometric fragmentation, and spectroscopic profiles (IR, Raman, UV-Vis) is not available in the public domain. Therefore, a scientifically accurate article adhering to the specified outline cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Prediction of Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)

No published studies were found that have performed Density Functional Theory (DFT) calculations to predict the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the charge distribution, for 2,4-Dichloro-3,6-dimethylpyridine.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or mapping of the potential energy landscapes for this compound.

Theoretical Study of Reaction Mechanisms and Transition States

A search of scientific literature yielded no theoretical studies investigating the reaction mechanisms or transition states involving this compound.

Molecular Dynamics Simulations

No literature is available that reports the use of molecular dynamics simulations to study the behavior and interactions of this compound at the atomic level.

Quantitative Structure-Activity Relationships (QSAR) and Biodegradation Prediction

There are no specific Quantitative Structure-Activity Relationship (QSAR) models or biodegradation predictions in the public domain for this compound.

Molecular Docking Studies of this compound Derivatives with Biological Targets

No molecular docking studies have been published that investigate the binding interactions of this compound or its derivatives with any biological targets.

Analysis of Binding Affinities and Interaction Modes

No published studies were found that analyze the binding affinities and interaction modes of this compound with any biological targets.

Electrostatic Potential Maps in Ligand-Receptor Interactions

No research detailing the calculation or application of electrostatic potential maps for this compound in the context of ligand-receptor interactions is currently available.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

2,4-Dichloro-3,6-dimethylpyridine serves as a highly adaptable intermediate in organic synthesis, primarily due to the reactivity of its two chlorine substituents. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for their replacement with a wide array of other functional groups. The pyridine (B92270) ring, being an electron-deficient aromatic system, facilitates these substitution reactions.

The reactivity of chlorine atoms on a pyridine ring can be influenced by the presence of other substituents. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of analogous dichloropyridine derivatives provides significant insight. For instance, in related dichloropyridines, nucleophiles can displace the chlorine atoms to introduce new functionalities. rsc.org The methyl groups on the ring can also influence the regioselectivity of these reactions through electronic and steric effects. This capacity for selective functionalization makes it a valuable scaffold for building complex molecular architectures.

Preparation of Complex Heterocyclic Systems

The ability to selectively modify the pyridine core of this compound makes it a cornerstone for the synthesis of more elaborate heterocyclic structures.

Synthesis of Functionalized Pyridine Scaffolds

The chlorine atoms at the 2- and 4-positions of the pyridine ring are prime sites for nucleophilic substitution, enabling the introduction of various functional groups. This allows for the creation of a diverse library of substituted pyridine derivatives. While direct examples for this compound are not readily found, studies on similar compounds, such as 2,6-dichloropyridine (B45657) derivatives, demonstrate that they can be reacted with nucleophiles to yield mono- or di-substituted products. rsc.orggoogle.com These reactions are fundamental to creating tailored pyridine scaffolds for various applications.

The general scheme for such transformations can be represented as follows:

Different nucleophiles (Nu-), such as amines, alkoxides, and thiolates, can be employed to generate a variety of functionalized pyridines. The reaction conditions, including the choice of solvent and base, can be tuned to control the extent and position of substitution.

Formation of Fused Heterocycles (e.g., Thieno[2,3-b]pyridines)

A significant application of functionalized pyridines is in the synthesis of fused heterocyclic systems, where another ring is built onto the pyridine framework. Thieno[2,3-b]pyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are a class of compounds with important biological activities. mdpi.comresearchgate.netresearchgate.netnih.govscielo.br

The synthesis of thieno[2,3-b]pyridines often involves the reaction of a substituted pyridine containing a leaving group (like chlorine) and a vicinal functional group that can participate in the cyclization to form the thiophene ring. A common strategy is the reaction of a 2-chloropyridine (B119429) derivative with a sulfur-containing nucleophile, followed by intramolecular cyclization. For instance, a 2-chloropyridine-3-carbonitrile can react with a sulfur source to form an intermediate that subsequently cyclizes to a thieno[2,3-b]pyridine.

While a direct synthesis of thieno[2,3-b]pyridines starting from this compound is not explicitly detailed in the available literature, the general synthetic routes suggest its potential as a precursor. mdpi.comresearchgate.net The chlorine at the 2-position could be displaced by a sulfur nucleophile, and with an appropriate functional group at the 3-position, subsequent cyclization could yield a dimethyl-substituted thieno[2,3-b]pyridine.

Catalytic Applications of Pyridine Derivatives

Pyridine and its derivatives are widely used in catalysis, either as basic catalysts themselves or as ligands for transition metal catalysts. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base. The electronic and steric properties of the pyridine ring can be fine-tuned by substituents, which in turn affects the catalytic activity of its derivatives.

Derivatives of this compound, obtained through the substitution of one or both chlorine atoms, can be designed to have specific catalytic properties. For example, replacing a chlorine atom with an amino or phosphino (B1201336) group could yield a ligand capable of coordinating with a metal center to form an active catalyst for cross-coupling reactions or other organic transformations. Studies on palladium(II) complexes with various substituted pyridine ligands have shown that the electronic nature of the substituents significantly influences the catalytic efficiency in reactions like the Suzuki-Miyaura and Heck couplings. nih.gov More basic ligands generally lead to higher catalytic activity, though steric effects also play a crucial role. nih.gov

Precursors for Advanced Materials (e.g., Luminescent Materials, Sensors)

The rigid and planar structure of the pyridine ring makes it an attractive component for the construction of advanced materials with specific optical and electronic properties. While there is no specific information available on the use of this compound as a precursor for luminescent materials or sensors, the general principles of materials design suggest its potential in this area.

By introducing chromophoric or fluorophoric groups onto the pyridine scaffold through the substitution of its chlorine atoms, it is possible to create molecules with desired photophysical properties. These functionalized pyridines could then be incorporated into larger conjugated systems or polymers for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors for the detection of specific analytes. The development of such materials often relies on the modular synthesis of building blocks, a role for which this compound is well-suited.

Development of New Ligands for Coordination Chemistry

The pyridine nitrogen atom readily coordinates to a wide range of metal ions, making pyridine-based molecules excellent ligands in coordination chemistry. wikipedia.orgscience.gov The properties of the resulting metal complexes, such as their geometry, stability, and reactivity, are highly dependent on the nature of the substituents on the pyridine ring. nih.govresearchgate.net

This compound can be a starting point for the synthesis of novel ligands. By replacing the chlorine atoms with other donor groups (e.g., -NH2, -OH, -SH, or other heterocyclic rings), multidentate ligands can be created. These ligands can form stable complexes with various transition metals, and the resulting coordination compounds may exhibit interesting magnetic, electronic, or catalytic properties. science.govresearchgate.net For example, palladium and platinum complexes with pyridine-2(1H)-thione ligands, which feature a sulfur donor atom adjacent to the pyridine nitrogen, have been synthesized and studied for their antimicrobial activities. researchgate.net The ability to introduce different functional groups onto the this compound framework provides a versatile platform for designing ligands with tailored coordination properties.

Medicinal Chemistry and Biological Activity of Derivatives

Design and Synthesis of Biologically Active Derivatives of 2,4-Dichloro-3,6-dimethylpyridine

No published studies were found that describe the design and synthesis of biologically active derivatives based on the this compound scaffold for the specific therapeutic targets mentioned below.

There is no available research detailing the synthesis or evaluation of this compound derivatives as EGFR kinase inhibitors.

Scientific literature lacks reports on the cytotoxic and proapoptotic effects of any derivatives of this compound on cancer cell lines.

No data has been published regarding the potential for derivatives of this compound to inhibit cell migration and invasion.

There is no information available on the design and testing of this compound derivatives as inhibitors of COMT, GSK3, JAK2, or urease.

Targeting Specific Disease Pathways

Antimicrobial and Antiprotozoal Agents

Derivatives of dichlorinated pyridines have shown promise as effective antimicrobial and antiprotozoal agents. The synthetic versatility of the this compound core allows for the introduction of various pharmacophores that can interact with biological targets in pathogenic microorganisms.

Research into pyridine-containing compounds has yielded derivatives with significant antibacterial and antifungal activities. For instance, the synthesis of novel pyridine (B92270) and thienopyridine derivatives has been a focus of antimicrobial drug discovery. dntb.gov.ua The general strategy often involves the nucleophilic substitution of the chloro groups on the pyridine ring with various amines, thiols, or other nucleophiles to introduce functionalities that impart antimicrobial properties. For example, the reaction of dichloropyridine derivatives with 2-cyanothioacetamide can lead to the formation of pyridinethione, a precursor for various thienopyridine derivatives. dntb.gov.ua

Studies on related chlorinated pyridine structures have demonstrated that the introduction of specific side chains can lead to potent antimicrobial activity. For example, pyridinium salts with varying substituents have been shown to possess antibacterial properties, with their mechanism of action often attributed to the disruption of bacterial cell membranes. mdpi.com The antimicrobial activity of these compounds is influenced by factors such as the hydrophobicity and electronic properties of the substituents on the pyridine ring. mdpi.com

In the realm of antiprotozoal agents, dicationic molecules containing heterocyclic cores have shown significant activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The synthesis of such compounds can be envisioned starting from a dichlorinated pyridine scaffold, followed by coupling reactions (e.g., Suzuki coupling) to introduce aryl groups bearing amidine or related functionalities. nih.gov These dicationic compounds often exert their effect by binding to the minor groove of parasitic DNA.

The following table summarizes the antimicrobial activity of some representative pyridine derivatives, illustrating the potential of this class of compounds.

| Compound Type | Target Organism | Activity |

| Pyridinethione Derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity. dntb.gov.ua |

| Pyridinium Salts | Gram-positive bacteria | Stronger antibacterial activity compared to Gram-negative bacteria. mdpi.com |

| Dicationic Pyrazine Analogs | T. b. rhodesiense, P. falciparum | In vitro IC50 values in the nanomolar range. nih.gov |

Calcium Channel Antagonists (related dihydropyridines)

A significant area of medicinal chemistry research involving pyridine derivatives has been the development of dihydropyridine (DHP) calcium channel antagonists. These compounds are widely used in the treatment of hypertension and angina. wikipedia.org The synthesis of DHPs can be achieved through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent. thermofisher.com While not a direct precursor in the classical Hantzsch synthesis, this compound can be envisioned as a starting material for modified dihydropyridine structures or as a reference for understanding the structure-activity relationships in this class of compounds.

The general structure of 1,4-dihydropyridine calcium channel blockers features a substituted phenyl ring at the 4-position and ester groups at the 3- and 5-positions. nih.govyoutube.com The nature and position of substituents on the phenyl ring, as well as the type of ester groups, significantly influence the pharmacological activity.

The mechanism of action of these compounds involves the blockade of L-type calcium channels, which are prevalent in vascular smooth muscle. rxlist.comwikipedia.org This blockade leads to vasodilation and a subsequent reduction in blood pressure. rxlist.com The dihydropyridine ring is essential for this activity, and its oxidation to the corresponding pyridine abolishes the calcium channel blocking effect. youtube.com

The following table presents data on the calcium channel antagonist activity of some dihydropyridine derivatives, highlighting the impact of different structural features on their potency.

| Derivative Type | Key Structural Feature | Potency (IC50) |

| 4-(dihydropyridinyl)-1,4-dihydropyridines | 4-(dihydro-3-pyridinyl) substituent | Higher activity than 4-(dihydro-4-pyridinyl) analogs. nih.gov |

| Dialkyl 1,4-dihydropyridines | Increasing size of C-3/C-5 alkyl ester substituents | Increased activity. nih.gov |

| 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-1,4-dihydropyridines | Bioisosteric replacement of 4-nitrophenyl group | IC50 range of 1.12 x 10⁻⁶ to 8.57 x 10⁻⁶ M. nih.gov |

Exploration of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic scaffolds are gaining increasing attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as enhanced target affinity and selectivity, as well as favorable pharmacokinetic profiles. mdpi.compreprints.org The rigid nature of spirocycles can lock a molecule into a specific conformation that is optimal for binding to a biological target. mdpi.com

The pyridine framework, including derivatives of this compound, can serve as a starting point for the synthesis of novel spirocyclic compounds. A notable example is the synthesis of dihydropyridine spirocycles through a semi-pinacol-driven dearomatization of pyridines. nih.govresearchgate.net This methodology allows for the construction of spirocyclic systems where a piperidine or dihydropyridine ring is fused to another carbocyclic or heterocyclic ring.

Such spirocyclic dihydropyridines could potentially combine the biological activities associated with the dihydropyridine core, such as calcium channel modulation, with the advantageous structural features of a spirocycle. The synthetic utility of the amine and ketone functionalities often present in these spirocyclic products provides opportunities for further diversification and the rapid assembly of medicinally relevant molecules. nih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanism of action at a cellular and molecular level is crucial for the rational design and optimization of therapeutic agents. For derivatives of this compound, mechanistic studies focus on how these compounds interact with their biological targets to elicit their observed pharmacological effects.

Cellular Mechanism of Action

The cellular mechanism of action for derivatives of this compound depends on the specific class of compound.

For antimicrobial and antiprotozoal agents , the mechanisms can be diverse. Pyridine-based antimicrobial agents often function by disrupting the integrity of the microbial cell membrane. mdpi.com The cationic nature of some pyridinium derivatives facilitates their interaction with the negatively charged components of bacterial cell walls, leading to membrane permeabilization and cell death. mdpi.com For antiprotozoal compounds, such as dicationic pyrazine analogues, a primary mechanism involves the binding to the minor groove of parasitic DNA, which can interfere with DNA replication and transcription. nih.gov

For dihydropyridine calcium channel antagonists , the primary cellular mechanism is the blockade of L-type voltage-gated calcium channels. rxlist.comwikipedia.org These channels are crucial for the influx of calcium ions into smooth muscle cells, which triggers muscle contraction. By binding to a specific site on the α1 subunit of the L-type calcium channel, dihydropyridine derivatives stabilize the channel in an inactivated state, thereby preventing calcium influx and promoting vasodilation. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.

For dihydropyridine calcium channel antagonists , extensive SAR studies have been conducted. Key findings include:

The 1,4-dihydropyridine ring is essential for activity . youtube.com

A substituted aryl ring at the 4-position is crucial for optimal activity . Electron-withdrawing groups on this ring generally enhance potency. researchgate.net

Ester groups at the 3- and 5-positions are important . The nature of these ester groups can influence potency and tissue selectivity. nih.gov

Substitution at the 2- and 6-positions with small alkyl groups, typically methyl, is optimal . youtube.com

The following table summarizes some key SAR findings for dihydropyridine calcium channel antagonists.

| Position on DHP ring | Substituent Effect on Activity |

| 1 | Unsubstituted N-H is generally preferred. |

| 2, 6 | Small alkyl groups (e.g., methyl) are optimal. youtube.com |

| 3, 5 | Ester groups are important for activity; their size and nature can modulate potency. nih.govnih.gov |

| 4 | An aryl ring with electron-withdrawing substituents enhances activity. researchgate.net |

For antimicrobial agents , SAR studies on pyridine derivatives have shown that:

The nature and position of substituents on the pyridine ring significantly impact antimicrobial efficacy.

For pyridinium salts, the length of the alkyl chain attached to the nitrogen atom can influence antibacterial activity, with longer chains sometimes leading to increased potency. mdpi.com

The presence of specific functional groups, such as halogens or nitro groups, can enhance the antimicrobial spectrum and potency of the compounds. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations (where applicable to derivative research)

The successful development of a drug candidate depends not only on its biological activity but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

For derivatives of this compound, particularly those developed as dihydropyridine calcium channel antagonists , pharmacokinetic and pharmacodynamic profiles are critical.

Pharmacokinetics:

Absorption: Dihydropyridines are generally well-absorbed after oral administration. consensus.app

Metabolism: They typically undergo extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govdovepress.com This can lead to low and variable bioavailability. consensus.app The dihydropyridine ring is often oxidized to its inactive pyridine analogue.

Distribution: Many dihydropyridines are highly protein-bound in the plasma.

Elimination Half-life: The elimination half-life can vary significantly among different dihydropyridines, from short-acting (e.g., nifedipine) to long-acting (e.g., amlodipine). consensus.appnih.gov

Pharmacodynamics:

The onset and duration of action of dihydropyridine calcium channel blockers are influenced by their pharmacokinetic properties, particularly their lipophilicity. nih.gov

Highly lipophilic drugs tend to have a slower onset and longer duration of action as they can accumulate in lipid membranes near the calcium channels. nih.gov

The degree of vasodilation and the potential for reflex tachycardia are key pharmacodynamic effects that are considered in the therapeutic use of these agents. nih.gov

The following table provides a general overview of the pharmacokinetic properties of some dihydropyridine calcium channel blockers.

| Drug | Bioavailability | Protein Binding | Elimination Half-life | Primary Metabolism |

| Nifedipine | 45-75% | >90% | 2-5 hours | CYP3A4 |

| Amlodipine | 64-90% | ~97% | 30-50 hours | CYP3A4 |

| Felodipine | ~15% | >99% | 11-16 hours | CYP3A4 |

| Nicardipine | ~35% | >95% | 2-4 hours | CYP3A4 |

Despite a comprehensive search for scientific literature, no specific data regarding the metabolic stability or permeability of derivatives of the chemical compound this compound was found.

Consequently, the section on "," specifically subsection 5.3.1. on "Metabolic Stability and Permeability," including detailed research findings and data tables, cannot be generated at this time.

Scientific literature databases and chemical information repositories were queried for studies involving the synthesis of derivatives from this compound and their subsequent evaluation in metabolic stability assays (such as liver microsome stability) or permeability assays (such as Caco-2 cell permeability). These searches did not yield any relevant research articles or data.

Therefore, the requested article focusing solely on the chemical compound “this compound” and adhering to the provided outline cannot be created with scientifically accurate and verifiable information for the specified subsection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-3,6-dimethylpyridine, and how do reaction conditions influence yield?

- Methodology :

- Halogenation : Chlorination of methylpyridine precursors using reagents like Hg(OAc)₂ and I₂ in acetic acid (adapted from pyridine derivative synthesis) .

- Suzuki Coupling : For introducing substituents, use Pd(dppf)Cl₂ catalyst with boronic acids under microwave irradiation in DMF .

- Solvent Selection : Polar solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates, as observed in pyridine derivative synthesis .

- Critical Factors : Temperature control during halogenation and stoichiometric ratios of catalysts in cross-coupling reactions are key to avoiding byproducts.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- HPLC : Purity assessment (≥98% by HPLC for structurally similar compounds) .

- UV/Vis Spectroscopy : Analyze electronic transitions influenced by chloro and methyl substituents; solvent polarity impacts λmax (e.g., shifts in DMSO vs. acetonitrile) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and steric effects from methyl groups .

Advanced Research Questions

Q. How do substituent positions (Cl and CH₃) in this compound influence its biological activity as an enzyme inhibitor?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare inhibitory potency (IC₅₀) of analogs. For example, C2-substituted pyridines in steroidal derivatives showed 7.5× higher CYP1B1 inhibition than C3/C4 analogs .

- Docking Studies : Use molecular modeling (e.g., AutoDock) to evaluate interactions with enzyme active sites. Pyridine rings engage in π-stacking with aromatic residues (e.g., Phe134 in CYP1B1) .

- Key Insight : Chlorine at C2 and C4 enhances electron-withdrawing effects, stabilizing charge-transfer complexes with heme iron in cytochrome P450 enzymes .

Q. Can this compound act as a corrosion inhibitor, and what mechanistic insights support this?

- Methodology :

- Electrochemical Tests : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency.

- DFT Modeling : Calculate adsorption energies and Fukui indices to identify reactive sites. Pyridine derivatives interact with metal surfaces via donor-acceptor bonds, with Cl substituents enhancing adsorption .

Q. How do solvent polarity and proticity affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates in DMSO (polar aprotic) vs. MeOH (polar protic). DMSO accelerates SNAr reactions by stabilizing transition states .

- Solvent Parameter Analysis : Use Kamlet-Taft or Hansen parameters to correlate solvent effects with yield.

Q. What computational tools (e.g., DFT, MD) are suitable for predicting the degradation pathways of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to identify bond dissociation energies (BDEs). Cl substituents increase susceptibility to hydrolytic cleavage .

- Molecular Dynamics (MD) : Simulate interactions with hydrolytic enzymes or environmental matrices (e.g., soil/water systems).

Q. What strategies improve the metabolic stability of this compound derivatives in vivo?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.